N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C16H27N3O5 and its molecular weight is 341.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Metal Complexes
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide, as part of vic-dioxime ligands, has been synthesized and characterized in its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes show unique binding properties, providing insights into the coordination chemistry of such compounds (Canpolat & Kaya, 2004).
Novel Synthetic Approaches
- A novel synthetic approach involving this compound has been developed, demonstrating its utility in creating diverse chemical structures. This method is significant for synthesizing anthranilic acid derivatives and oxalamides, highlighting the compound's versatility in organic synthesis (Mamedov et al., 2016).
Potential in Neuroprotective Activities
- Research shows that derivatives of this compound have potential as 5-HT1A receptor agonists. This suggests possible applications in neuroprotection and pain control, offering a new avenue for therapeutic development (Franchini et al., 2017).
Spirocyclic Motif Synthesis
- The compound has been instrumental in the synthesis of the spirocyclic motif in immunosuppressive triterpenoids. This synthesis showcases the compound's role in creating complex organic structures, contributing to the advancement of medicinal chemistry (Zhang & Nan, 2017).
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c20-14(17-5-6-19-7-9-22-10-8-19)15(21)18-11-13-12-23-16(24-13)3-1-2-4-16/h13H,1-12H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFICKZBGSIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.